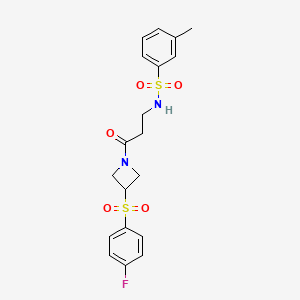

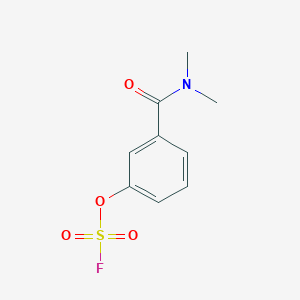

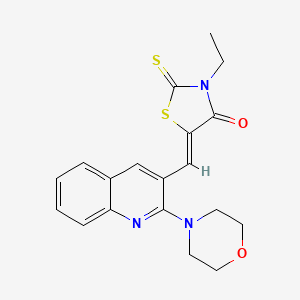

![molecular formula C18H20N2 B2416051 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole CAS No. 637324-56-2](/img/structure/B2416051.png)

1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole is a chemical compound with the molecular formula C18H20N2 and a molecular weight of 264.3721. It is intended for research use only and is not suitable for human or veterinary use1.

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole. However, similar compounds have been synthesized using various methods. For instance, a novel dihydropyrimidine (DHPM) derivative bearing a carbamoyl moiety was synthesized by an efficient three-component Biginelli reaction2. Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach3.Molecular Structure Analysis

The specific molecular structure analysis of 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole is not available in the retrieved data. However, similar compounds have been characterized spectroscopically and confirmed by X-ray diffraction studies2.Chemical Reactions Analysis

The specific chemical reactions involving 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole are not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole are not available in the retrieved data. However, similar compounds such as 2,5-Dimethylacetophenone have been characterized. It has a molecular formula of C10H12O, a molar mass of 148.2, a density of 0.988g/mL at 25°C, a melting point of -18.1°C, a boiling point of 195°C, a flash point of 205°F, and a vapor pressure of 0.0653mmHg at 25°C4.Scientific Research Applications

Synthesis and Antimicrobial Activities

1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole derivatives have been explored for their synthesis and potential applications in various fields including antimicrobial and antifungal activities. A study by Fahmy et al. (2001) focused on the synthesis of 2-methylbenzimidazole incorporated into different heterocycles, demonstrating considerable antimicrobial activity against gram-positive and gram-negative bacteria, as well as yeast. This suggests the potential utility of 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole derivatives in developing new antimicrobial agents (Fahmy, El-masry, & Ali Abdelwahed, 2001).

Agricultural Applications

In agriculture, the applications of benzimidazole derivatives such as carbendazim have been well documented. For instance, the development of polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole highlights the innovative approach to enhance the efficiency and reduce the environmental impact of these fungicides. The encapsulation in nanoparticles has shown to modify the release profiles of the fungicides, indicating a potential for improved fungal disease management in crops with reduced toxicity (Campos et al., 2015).

Coordination Chemistry and Sensing Applications

The structural and functional versatility of benzimidazole derivatives extends to coordination chemistry, where they act as ligands to form complexes with various metals. Research in this area explores the potential of these complexes in catalysis, sensing, and material science. For example, Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrating potential as fluorescence sensors for benzaldehyde derivatives. This illustrates the role of 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole in developing new materials for sensing applications (Shi, Zhong, Guo, & Li, 2015).

Antiprotozoal and Antitubercular Research

The quest for new antiprotozoal agents has led to the investigation of benzimidazole derivatives for their efficacy against protozoan infections. Valdez-Padilla et al. (2009) synthesized 1-methylbenzimidazole derivatives that showed promising activity against Giardia intestinalis and Trichomonas vaginalis, surpassing the effectiveness of metronidazole in certain cases. This points to the potential of 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole derivatives in contributing to the development of new treatments for protozoal infections (Valdez-Padilla, Rodríguez-Morales, Hernández-Campos, Hernández‐Luis, Yépez-Mulia, Tapia-Contreras, & Castillo, 2009).

Safety And Hazards

The specific safety and hazards information for 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole is not available in the retrieved data.

Future Directions

The future directions for the research and development of 1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole are not available in the retrieved data. However, N-2,5-Dimethylphenylthioureido acid derivatives have been suggested as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi5.

properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-2-ethylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-4-18-19-16-7-5-6-8-17(16)20(18)12-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRRITIZIYJROH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,5-Dimethylphenyl)methyl]-2-ethylbenzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

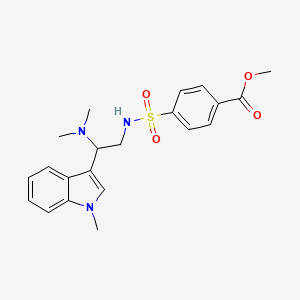

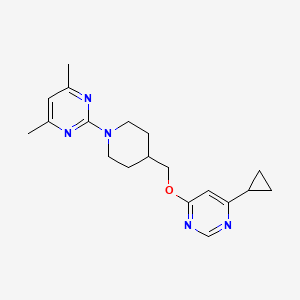

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)

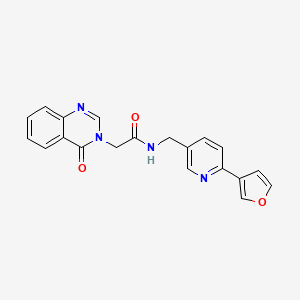

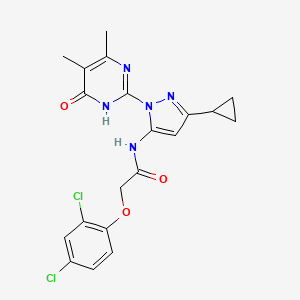

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)

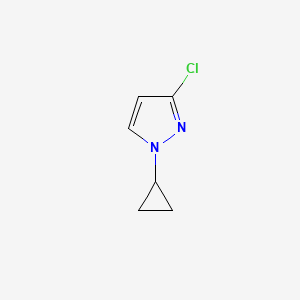

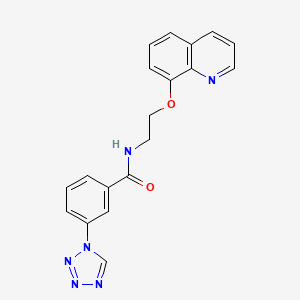

![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)